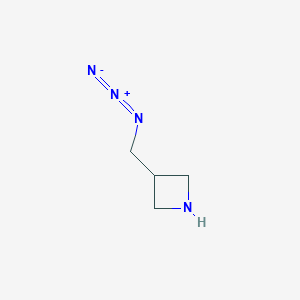
4-(3-Methoxyphenyl)butan-2-aminehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methoxyphenyl)butan-2-aminehydrochloride is a chemical compound with the molecular formula C11H18ClNO. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butan-2-amine group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)butan-2-aminehydrochloride typically involves the reaction of 3-methoxybenzaldehyde with nitroethane to form 3-methoxyphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield 4-(3-methoxyphenyl)butan-2-amine. The final step involves the conversion of the amine to its hydrochloride salt by reacting it with hydrochloric acid (HCl).
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
4-(3-Methoxyphenyl)butan-2-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted amines.
科学研究应用
4-(3-Methoxyphenyl)butan-2-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 4-(3-Methoxyphenyl)butan-2-aminehydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to serotonin receptors, affecting neurotransmitter release and uptake.
相似化合物的比较
Similar Compounds
4-Methoxyamphetamine: Shares a similar methoxyphenyl structure but differs in its amine group.
Mebeverine: Contains a methoxyphenyl group and is used as an antispasmodic agent.
Zingerone: Another methoxyphenyl compound with anti-inflammatory properties.
Uniqueness
4-(3-Methoxyphenyl)butan-2-aminehydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a methoxy group and a butan-2-amine group makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C11H18ClNO |
|---|---|
分子量 |
215.72 g/mol |
IUPAC 名称 |
4-(3-methoxyphenyl)butan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-9(12)6-7-10-4-3-5-11(8-10)13-2;/h3-5,8-9H,6-7,12H2,1-2H3;1H |
InChI 键 |
LWESQFVJYDIQMD-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC1=CC(=CC=C1)OC)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



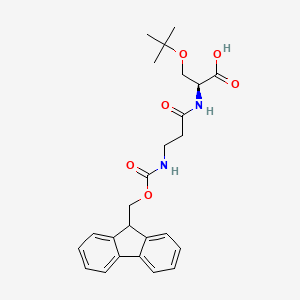
![1-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13538743.png)


![(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13538753.png)
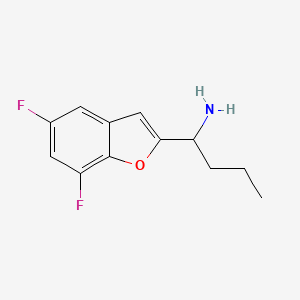
![2-{[(Benzyloxy)carbonyl]amino}-4-cyclopentylbutanoic acid](/img/structure/B13538768.png)
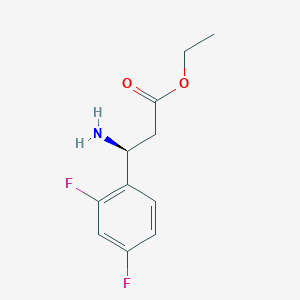
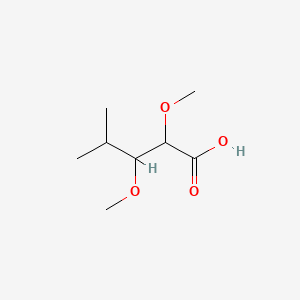
![8-Oxotricyclo[3.2.1.0,2,7]octane-1-carboxylicacid](/img/structure/B13538794.png)
